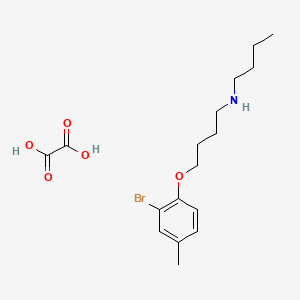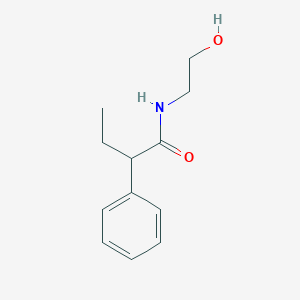![molecular formula C16H24ClNO6 B4002238 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4002238.png)
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine; oxalic acid is a chemical compound with a complex structure. It consists of a phenoxy group substituted with chlorine and methyl groups, linked through an ethoxy chain to a dimethylethanamine moiety. The compound is often found in its oxalic acid salt form, which enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine typically involves the following steps:
Preparation of 4-chloro-2,6-dimethylphenol: This can be achieved through the chlorination of 2,6-dimethylphenol.
Etherification: The phenol is then reacted with 2-chloroethanol under basic conditions to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol.
Amine Introduction: The ethanol derivative is further reacted with N,N-dimethylethanolamine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can target the amine group, converting it to secondary or primary amines.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be employed.
Major Products
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include secondary or primary amines.
Substitution: Products vary depending on the nucleophile used, such as methoxy or thiol derivatives.
Scientific Research Applications
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The phenoxy group can interact with cellular membranes, while the amine group can form hydrogen bonds with proteins and enzymes. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,6-dimethylphenol: Shares the phenoxy structure but lacks the ethoxy and amine groups.
2-(4-chloro-2,6-dimethylphenoxy)ethanol: Similar structure but without the dimethylethanamine moiety.
Uniqueness
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine is unique due to its combination of phenoxy, ethoxy, and dimethylethanamine groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.C2H2O4/c1-11-9-13(15)10-12(2)14(11)18-8-7-17-6-5-16(3)4;3-1(4)2(5)6/h9-10H,5-8H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORZNYGSEPSTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN(C)C)C)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4002159.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4002163.png)
![1-[4-(2-butan-2-ylphenoxy)butyl]-4-methylpiperazine](/img/structure/B4002181.png)
![1-[4-(3-Ethoxyphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4002186.png)
![N-(2,4-dimethoxyphenyl)-2-{[N-(tetrahydrofuran-2-ylmethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4002187.png)
![N-[2-(3-bromophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002194.png)

![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4002202.png)
![N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002205.png)
![3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one](/img/structure/B4002208.png)



![1-ethyl-3-[3-methyl-1-(2-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4002245.png)
